Physicochemical Properties and Structural Elucidation of Pedalitin Tetraacetate: A Technical Guide
Physicochemical Properties and Structural Elucidation of Pedalitin Tetraacetate: A Technical Guide
Executive Summary
Pedalitin (5,6,3',4'-tetrahydroxy-7-methoxyflavone) is a naturally occurring bioactive flavonoid isolated from botanical sources such as Rabdosia japonica and Ruellia tuberosa[1]. While it exhibits potent inhibitory activity against tyrosinase, α-glucosidase, and xanthine oxidase[2], the presence of four free hydroxyl groups complicates its structural elucidation via X-ray crystallography due to extensive intermolecular hydrogen bonding and lattice disorder[3].
To unambiguously confirm the parent structure and evaluate its potential as a lipophilic prodrug, researchers synthesize its tetra-acetylated derivative: Pedalitin tetraacetate [3]. This whitepaper provides a comprehensive analysis of the physicochemical properties, synthesis methodologies, and analytical characterization of Pedalitin tetraacetate, designed for drug development professionals and synthetic chemists.
Physicochemical and Structural Properties
Exhaustive acetylation of Pedalitin masks its highly polar hydroxyl groups, fundamentally altering its physicochemical profile. This transformation increases the molecule's lipophilicity, a critical parameter for predicting membrane permeability and oral bioavailability in early-stage drug development[4].
Table 1: Quantitative Physicochemical Data for Pedalitin Tetraacetate
| Property | Value | Method / Source |
| Molecular Formula | C₂₄H₂₀O₁₁ | Computed[4] |
| Molecular Weight | 484.40 g/mol | Computed[4] |
| LogP (Lipophilicity) | 2.20 | [4] |
| Topological Polar Surface Area (TPSA) | 141.00 Ų | [4] |
| Exact Mass | 484.1005 | UPLC-ESI-MS-TOF[5] |
| Physical Appearance | Crystalline Solid | Experimental[3] |
| IUPAC Nomenclature | [2-acetyloxy-4-(5,6-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetate | Systematic[4] |
Chemical Synthesis & Derivatization Workflow
The synthesis of Pedalitin tetraacetate is achieved through an exhaustive esterification of the parent flavonoid. The protocol below is designed to ensure complete conversion while preventing the degradation of the delicate benzopyran-4-one core[3].
Protocol 1: Exhaustive Acetylation of Pedalitin
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Preparation & Solvation : Dissolve 50 mg of purified Pedalitin in 2.0 mL of anhydrous pyridine under an inert atmosphere (N₂ or Ar).
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Causality: Pyridine serves a dual purpose. It acts as an excellent solvent for highly polar polyhydroxylated flavonoids and functions as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction equilibrium forward.
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Reagent Addition : Add 0.5 mL of acetic anhydride (Ac₂O) dropwise to the solution.
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Causality: Acetic anhydride is added in large molar excess to ensure the complete acetylation of all four hydroxyl groups (at the 5, 6, 3', and 4' positions). Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that accelerates the esterification.
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Reaction Incubation : Stir the mixture continuously at room temperature (20-25°C) for 12 hours.
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Causality: Maintaining room temperature is critical. Elevated temperatures can lead to unwanted side reactions, such as the cleavage of the flavonoid C-ring. The 12-hour duration ensures the kinetically slower, sterically hindered hydroxyls are fully acetylated.
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Quenching & Phase Separation : Pour the reaction mixture into 20 mL of ice-water and extract three times with 15 mL of ethyl acetate (EtOAc).
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Causality: Ice-water rapidly hydrolyzes unreacted acetic anhydride into water-soluble acetic acid and precipitates the highly hydrophobic Pedalitin tetraacetate.
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Purification (Self-Validating Step) : Wash the combined organic layers with 1M HCl, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Causality: The HCl wash is a critical self-validating step to remove residual pyridine (as water-soluble pyridinium chloride). If the organic layer remains yellow/cloudy, pyridine is still present. The resulting product typically yields ~94.7% purity[3].
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Caption: Workflow for the synthesis and crystallographic characterization of Pedalitin tetraacetate.
Analytical Characterization & X-Ray Crystallography
To unambiguously confirm the structure of Pedalitin, the tetraacetate derivative is subjected to X-ray crystallography[3]. The free hydroxyl groups in the parent compound often lead to structural disorder in the crystal lattice; acetylation resolves this by replacing hydrogen-bond donors with bulky, predictable acetate groups.
Protocol 2: Single Crystal Growth via Slow Evaporation
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Solvation : Dissolve 5 mg of the purified Pedalitin tetraacetate in 2 mL of absolute ethanol (EtOH).
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Causality: Ethanol provides the ideal thermodynamic environment. The compound is moderately soluble in EtOH at room temperature, ensuring the compound remains in solution without immediate precipitation.
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Evaporation Setup : Place the solution in a clean, dust-free glass vial. Cover the vial with parafilm and puncture 2-3 small pinholes in the film.
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Causality: The pinholes restrict the rate of solvent evaporation. Slow evaporation ensures that the molecules have sufficient time to orient themselves into a highly ordered, low-energy crystal lattice, minimizing structural defects and solvent trapping.
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Harvesting : Allow the vial to sit undisturbed at room temperature for 5-7 days until a single crystal forms.
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Causality: Mechanical disturbance can induce spontaneous nucleation, leading to a microcrystalline powder rather than the single, robust crystal required for precise X-ray diffraction analysis[3].
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Spectroscopic Validation: The structural identity is confirmed via Nuclear Magnetic Resonance (NMR) prior to crystallography. The ¹H NMR (500 MHz, CDCl₃) spectrum reveals the methoxy group at δ 3.95 (s, 3H) and four distinct acetate methyl signals at δ 2.44 (s, 3H), 2.35 (s, 6H), 2.34 (s, 3H), and 2.33 (s, 3H), acting as a self-validating confirmation of complete tetra-acetylation[3].
Pharmacokinetic Logic of Acetylation (Prodrug Potential)
Beyond structural elucidation, the conversion of Pedalitin to Pedalitin tetraacetate serves as a model for prodrug development. The parent compound, while biologically active, suffers from poor bioavailability due to its high polarity (TPSA > 100 Ų with multiple H-bond donors)[4].
By masking the hydroxyl groups, the LogP is optimized to 2.20[4], falling perfectly within the Lipinski Rule of Five ideal range for passive membrane diffusion. Once inside the target cell, ubiquitous intracellular esterases hydrolyze the acetate groups, releasing the active Pedalitin to engage with intracellular targets or inflammatory pathways[6].
Caption: Pharmacokinetic rationale for the tetraacetylation of Pedalitin to enhance cellular uptake.
References
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Lee, J., et al. (2024). "Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin." Molecules, 29(2), 513.[Link]
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PubChem. "Pedalitin tetraacetate (CID 33172)." National Center for Biotechnology Information.[Link]
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PubChem. "Pedalitin (CID 31161)." National Center for Biotechnology Information.[Link]
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MolForge. "Pedalitin tetraacetate - Molecular Properties & Analysis." MolForge AI.[Link]
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El-Hawary, S., et al. (2022). "Mentha pulegium L. (Pennyroyal, Lamiaceae) Extracts Impose Abortion or Fetal-Mediated Toxicity in Pregnant Rats... and Metabolite Profiling via UPLC-ESI-MS-TOF." Biology, 11(5), 774.[Link]
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